4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide
Beschreibung
4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes a butoxy group, a piperidinylsulfonyl group, and a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Eigenschaften
Molekularformel |
C24H32N2O4S |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C24H32N2O4S/c1-3-5-18-30-22-13-9-19(10-14-22)24(27)25-20-11-15-23(16-12-20)31(28,29)26-17-7-6-8-21(26)4-2/h9-16,21H,3-8,17-18H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
RKLOGGFAOPOORT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CC |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide typically involves multiple steps:
Formation of the butoxy group: This step involves the reaction of butanol with a suitable halide to form the butoxy group.
Introduction of the piperidinylsulfonyl group: This step involves the reaction of piperidine with a sulfonyl chloride to form the piperidinylsulfonyl group.
Coupling with the benzamide core: The final step involves the coupling of the butoxy and piperidinylsulfonyl groups with the benzamide core under suitable reaction conditions, such as the presence of a base and a solvent.
Industrial Production Methods
Industrial production of 4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: As a potential therapeutic agent in the treatment of certain diseases.
Industry: In the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide
- 4-butoxy-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide
- 4-butoxy-N-{4-[(2-propyl-1-piperidinyl)sulfonyl]phenyl}benzamide
Uniqueness
4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
